![molecular formula C11H16N4O4 B6280894 [1-(1-methyl-4-nitro-1H-pyrazole-3-carbonyl)piperidin-4-yl]methanol CAS No. 2260937-79-7](/img/no-structure.png)
[1-(1-methyl-4-nitro-1H-pyrazole-3-carbonyl)piperidin-4-yl]methanol
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Overview
Description
The compound “[1-(1-methyl-4-nitro-1H-pyrazole-3-carbonyl)piperidin-4-yl]methanol” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products . The molecule also contains a 1-methyl-4-nitro-1H-pyrazole group, which is a type of nitrogen-containing heterocycle .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the 1-methyl-4-nitro-1H-pyrazole group, and the attachment of these two components. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperidine ring and the 1-methyl-4-nitro-1H-pyrazole group would contribute to its three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the nitro group in the 1-methyl-4-nitro-1H-pyrazole portion could potentially undergo reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. For example, the presence of the polar nitro group could enhance its solubility in polar solvents .Mechanism of Action
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for [1-(1-methyl-4-nitro-1H-pyrazole-3-carbonyl)piperidin-4-yl]methanol involves the conversion of 1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid to the corresponding acid chloride, which is then reacted with piperidine to form the amide. The amide is reduced to the corresponding amine, which is then reacted with formaldehyde to form the final product.", "Starting Materials": [ "1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid", "thionyl chloride", "piperidine", "sodium borohydride", "formaldehyde" ], "Reaction": [ "1. Conversion of 1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid to the corresponding acid chloride using thionyl chloride.", "2. Reaction of the acid chloride with piperidine to form the amide.", "3. Reduction of the amide to the corresponding amine using sodium borohydride.", "4. Reaction of the amine with formaldehyde to form the final product." ] } | |
CAS RN |
2260937-79-7 |
Product Name |
[1-(1-methyl-4-nitro-1H-pyrazole-3-carbonyl)piperidin-4-yl]methanol |
Molecular Formula |
C11H16N4O4 |
Molecular Weight |
268.3 |
Purity |
95 |
Origin of Product |
United States |
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